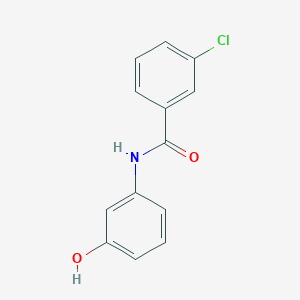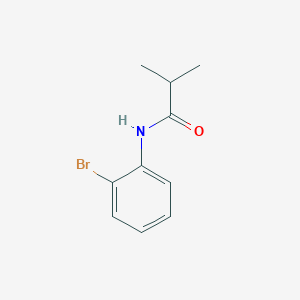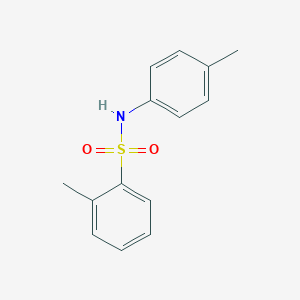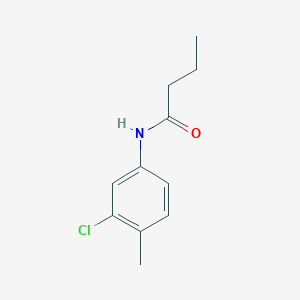
N-(3-Chloro-p-tolyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-p-tolyl)butyramide, also known as CTB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. CTB is synthesized through a multi-step process that involves the reaction of 3-chloro-p-toluidine with butyric anhydride.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-p-tolyl)butyramide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cholinesterase and acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can lead to increased cognitive function and memory retention. This compound has also been found to have an anti-inflammatory effect, which can reduce inflammation and pain. Additionally, this compound has been shown to have an analgesic effect, which can reduce pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloro-p-tolyl)butyramide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(3-Chloro-p-tolyl)butyramide. One potential direction is to study the long-term effects of this compound on cognitive function and memory retention. Another potential direction is to investigate the anti-inflammatory and analgesic effects of this compound in human models. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-p-tolyl)butyramide involves the reaction of 3-chloro-p-toluidine with butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
N-(3-Chloro-p-tolyl)butyramide has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes such as cholinesterase and acetylcholinesterase. This compound has also been found to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have an analgesic effect and can reduce pain perception in animal models.
Propriétés
Numéro CAS |
7017-12-1 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
CMVIYVQUKDZLRB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
Autres numéros CAS |
7017-12-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



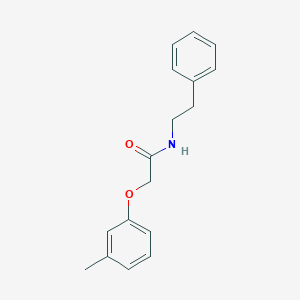



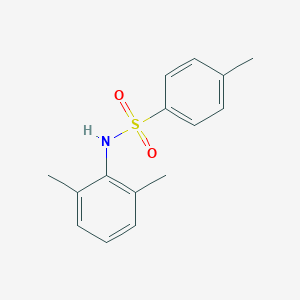

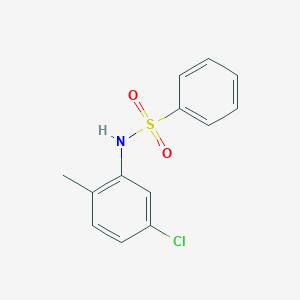

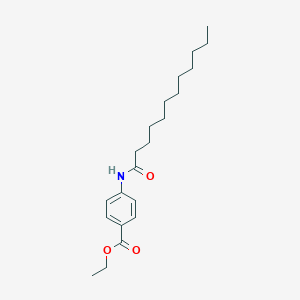
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
